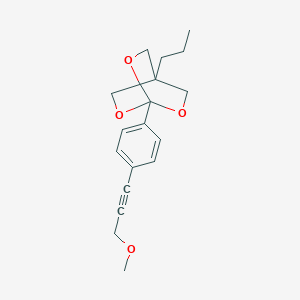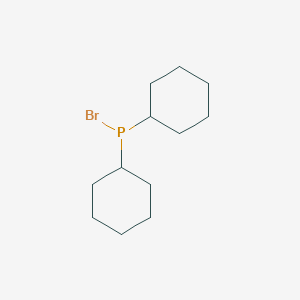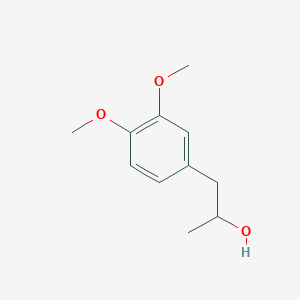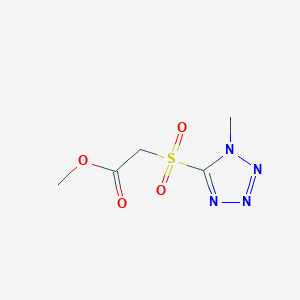
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, also known as TMSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMSMA is a versatile compound that can be synthesized using different methods and has shown promising results in biological and chemical studies.
Mecanismo De Acción
The mechanism of action of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Efectos Bioquímicos Y Fisiológicos
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal growth, and the modulation of immune responses. It has also been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has several advantages for lab experiments, including its high purity, stability, and versatility. However, it also has some limitations, including its toxicity and potential side effects. Therefore, proper safety precautions should be taken when handling Methyl (1-methyl-5-tetrazolyl)sulfonylacetate in the laboratory.
Direcciones Futuras
There are several future directions for the research on Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, the development of new methods for the synthesis and purification of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate can be synthesized using different methods, including the reaction of sulfonyl chloride with sodium azide and subsequent reaction with methyl acetate. Another method involves the reaction of sodium azide with methyl acrylate followed by the reaction with sulfonyl chloride. Both methods result in the formation of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, which can be purified using various techniques.
Aplicaciones Científicas De Investigación
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been used as a building block for the synthesis of various drugs and bioactive compounds.
In organic synthesis, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a reagent for the synthesis of various organic compounds, including heterocycles and carboxylic acids. It has also been used as a protecting group for the synthesis of amino acids and peptides.
In material science, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have shown promising results in gas storage, catalysis, and sensing applications.
Propiedades
Número CAS |
100505-07-5 |
|---|---|
Nombre del producto |
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate |
Fórmula molecular |
C5H8N4O4S |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
methyl 2-(1-methyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C5H8N4O4S/c1-9-5(6-7-8-9)14(11,12)3-4(10)13-2/h3H2,1-2H3 |
Clave InChI |
NNIHBUUZBHXOSY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)S(=O)(=O)CC(=O)OC |
SMILES canónico |
CN1C(=NN=N1)S(=O)(=O)CC(=O)OC |
Sinónimos |
KB 11 KB-11 methyl (1-methyl-5-tetrazolyl)sulfonylacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



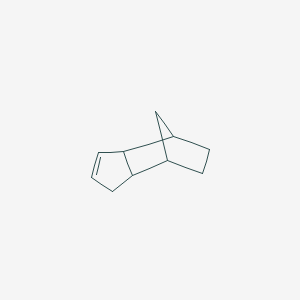
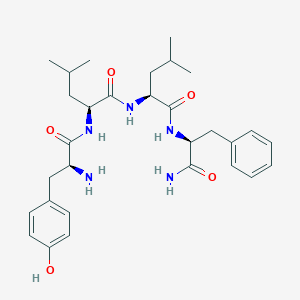
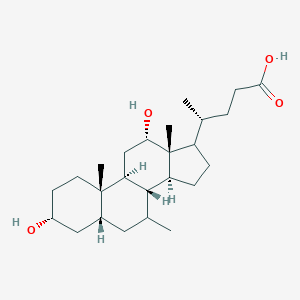
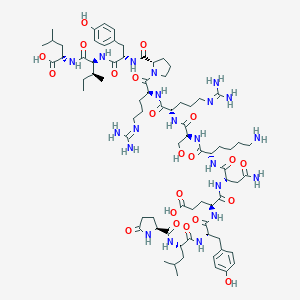
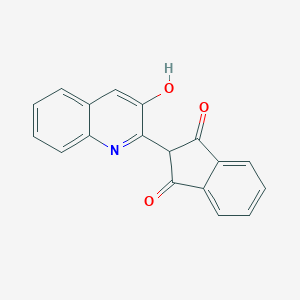
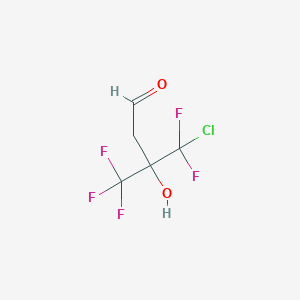
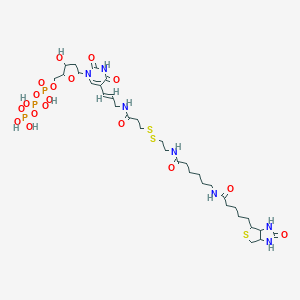
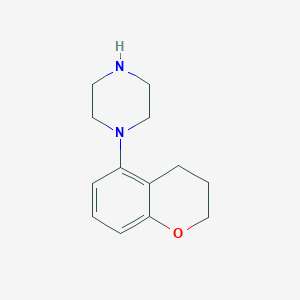


![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
